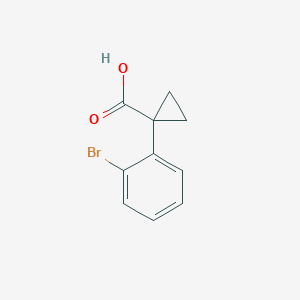

1-(2-Bromophenyl)cyclopropanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-bromophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFFZQJYJMQPHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40601777 | |

| Record name | 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124276-87-5 | |

| Record name | 1-(2-Bromophenyl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124276-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromophenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Bromophenyl)cyclopropanecarboxylic acid chemical properties

An In-depth Technical Guide to 1-(2-Bromophenyl)cyclopropanecarboxylic Acid: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile building block in modern chemical research and drug discovery. We will delve into its core chemical properties, spectroscopic profile, reactivity, and strategic applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction: A Molecule of Strategic Importance

This compound is a bifunctional organic compound featuring a highly strained cyclopropyl ring and a synthetically versatile bromophenyl group attached to a carboxylic acid moiety. This unique combination of structural features makes it a valuable intermediate for introducing complex scaffolds in medicinal chemistry and materials science.

The cyclopropane ring is not merely a linker; its distinct stereoelectronic properties, including enhanced π-character in its C-C bonds and conformational rigidity, are frequently exploited to improve pharmacological properties.[1][2] These properties can enhance metabolic stability, binding potency, and membrane permeability in drug candidates.[1][2] The ortho-bromine atom on the phenyl ring serves as a crucial handle for a wide array of cross-coupling reactions, enabling late-stage functionalization and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for planning reactions, purification, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 124276-87-5 | [3] |

| Molecular Formula | C₁₀H₉BrO₂ | [3][4][5] |

| Molecular Weight | 241.08 g/mol | [5][6] |

| Appearance | Solid | [5] |

| InChI Key | BJFFZQJYJMQPHY-UHFFFAOYSA-N | [4] |

| SMILES | C1CC1(C2=CC=CC=C2Br)C(=O)O | [4] |

| Predicted XlogP | 2.4 | [4] |

| Predicted pKa | 4.53 ± 0.10 | [7] |

Spectroscopic Profile: A Guide to Characterization

Accurate characterization is the bedrock of chemical synthesis. The following sections detail the expected spectroscopic signatures for this compound, providing a reference for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments.

-

Carboxylic Acid Proton (-COOH): A broad singlet appearing significantly downfield, typically in the δ 10-12 ppm range. Its chemical shift is sensitive to concentration and solvent due to hydrogen bonding.[8][9]

-

Aromatic Protons (C₆H₄Br): Four protons exhibiting complex multiplets in the aromatic region (approximately δ 7.0-7.8 ppm). The ortho-substitution pattern leads to a characteristic splitting pattern.

-

Cyclopropyl Protons (-CH₂-CH₂-): The four methylene protons on the cyclopropyl ring are diastereotopic and will appear as complex multiplets in the upfield region, generally between δ 1.0-2.0 ppm.

-

-

¹³C NMR: The carbon spectrum provides a map of the carbon skeleton.

-

Carbonyl Carbon (-COOH): A signal in the deshielded region of δ 165-185 ppm.[8]

-

Aromatic Carbons: Six distinct signals between δ 120-145 ppm. The carbon atom directly bonded to the bromine (C-Br) will have a characteristic shift, as will the ipso-carbon attached to the cyclopropyl ring.

-

Quaternary Cyclopropyl Carbon: The carbon atom of the cyclopropyl ring bonded to both the phenyl group and the carboxyl group.

-

Methylene Carbons (-CH₂-): Signals for the two equivalent CH₂ carbons of the cyclopropane ring in the upfield region.

-

Infrared (IR) Spectroscopy

The IR spectrum is highly diagnostic for the carboxylic acid functional group.[8]

-

O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[8]

-

C=O Stretch: A strong, sharp absorption between 1710 cm⁻¹ (for the hydrogen-bonded dimer) and 1760 cm⁻¹ (for the monomer).[8]

-

Aromatic C=C Stretch: Medium intensity peaks around 1450-1600 cm⁻¹.

-

C-Br Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming molecular weight and elemental composition.

-

Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z values corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The expected masses would be approximately 239.978 Da and 241.976 Da.[4]

-

Fragmentation: Common fragmentation pathways include the loss of the carboxyl group (-COOH, 45 Da) and subsequent fragmentation of the bromophenylcyclopropane cation.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is key to its effective use as a chemical intermediate.

Synthetic Pathway

A common and logical approach to synthesizing this molecule involves a cyclopropanation reaction followed by hydrolysis. The workflow below outlines a plausible route starting from 2-bromophenylacetonitrile.

Caption: Synthetic workflow for this compound.

This two-step process first establishes the cyclopropyl ring via a double alkylation of the acidic alpha-carbon of the nitrile, followed by a robust hydrolysis step to convert the nitrile to the desired carboxylic acid.[10][11][12]

Core Reactivity

The molecule's reactivity is governed by its three key components: the carboxylic acid, the bromophenyl ring, and the cyclopropyl group.

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. synquestlabs.com [synquestlabs.com]

- 4. PubChemLite - this compound (C10H9BrO2) [pubchemlite.lcsb.uni.lu]

- 5. 2-(4-Bromophenyl)cyclopropanecarboxylic acid | CymitQuimica [cymitquimica.com]

- 6. angenechemical.com [angenechemical.com]

- 7. 2-(4-Bromophenyl)cyclopropanecarboxylic acid | 77255-26-6 [amp.chemicalbook.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 1-(2-Bromophenyl)cyclopropanecarboxylic Acid (CAS Number: 124276-87-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromophenyl)cyclopropanecarboxylic acid, a key building block in modern medicinal chemistry. This document delves into its chemical and physical properties, outlines plausible synthetic routes based on established organic chemistry principles, and explores its significant applications, particularly in the development of novel therapeutics such as Cathepsin K inhibitors for osteoporosis. The guide also covers essential safety and handling protocols. The content is structured to provide both foundational knowledge and practical insights for professionals engaged in pharmaceutical research and development.

Introduction: The Significance of the Aryl-Cyclopropyl Moiety

The cyclopropyl group, though a simple three-membered carbocycle, is a powerhouse in medicinal chemistry. Its unique stereoelectronic properties, including high ring strain, shorter and stronger C-H bonds, and significant π-character in its C-C bonds, offer medicinal chemists a versatile tool to address common challenges in drug design. The incorporation of a cyclopropyl ring can enhance metabolic stability by shielding adjacent groups from enzymatic degradation, improve binding potency by locking a molecule into a bioactive conformation, and modulate physicochemical properties like lipophilicity and pKa.[1][2]

This compound is a bifunctional building block that combines the advantageous features of the cyclopropyl moiety with the reactive potential of a brominated phenyl ring. The carboxylic acid group provides a handle for amide bond formation, a cornerstone of medicinal chemistry, while the ortho-bromine atom serves as a versatile anchor for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the construction of complex molecular architectures. This strategic combination makes it a valuable intermediate in the synthesis of high-value pharmaceutical agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of a synthetic building block is fundamental to its effective use in multi-step synthesis.

Physicochemical Properties

The properties of this compound are summarized in the table below. While experimentally determined data for this specific isomer is not widely published, predicted values and data from closely related analogs provide a reliable profile.

| Property | Value | Source |

| CAS Number | 124276-87-5 | [3] |

| Molecular Formula | C₁₀H₉BrO₂ | [2][4] |

| Molecular Weight | 241.08 g/mol | [2] |

| Appearance | Solid (predicted) | General Observation |

| Monoisotopic Mass | 239.97859 Da | [4] |

| pKa | 4.06 ± 0.50 (Predicted) | [5] |

| XlogP | 2.4 (Predicted) | [4] |

| Boiling Point | 434.3 ± 30.0 °C (Predicted) | [5] |

| Density | 1.664 ± 0.06 g/cm³ (Predicted) | [5] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. The expected spectral features are outlined below, based on the known ranges for its constituent functional groups.

¹H NMR Spectroscopy:

-

Aromatic Protons (C₆H₄): Multiplets expected in the range of δ 7.0-7.8 ppm. The ortho-substitution pattern will lead to a complex splitting pattern.

-

Carboxylic Acid Proton (COOH): A broad singlet typically appearing far downfield, often between δ 10-12 ppm.[6]

-

Cyclopropyl Protons (CH₂-CH₂): The diastereotopic methylene protons of the cyclopropyl ring are expected to appear as complex multiplets, typically in the upfield region of δ 1.0-2.0 ppm.[7]

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): A signal in the range of δ 170-185 ppm.[8]

-

Aromatic Carbons (C₆H₄): Multiple signals between δ 120-140 ppm. The carbon attached to the bromine (C-Br) would appear in this region, and its chemical shift can be influenced by the electronic effects of the substituent.

-

Quaternary Cyclopropyl Carbon (C-Ar): A signal typically between δ 20-30 ppm.

-

Cyclopropyl Methylene Carbons (CH₂): Signals in the upfield region, typically between δ 10-20 ppm. The unique electronic nature of the cyclopropane ring can sometimes shift these signals to even higher fields, occasionally below 0 ppm.[9]

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹.[10]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band typically between 1710 and 1760 cm⁻¹. Dimerization through hydrogen bonding in the solid state usually results in this peak appearing around 1710 cm⁻¹.[10]

-

C-Br Stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹.

-

Aromatic C-H Bending: Out-of-plane bending vibrations for ortho-disubstituted benzene rings appear in the 740-780 cm⁻¹ region.

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

-

Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-17 amu) and the carboxyl group (-45 amu).[11]

Synthesis and Manufacturing

Proposed Synthetic Workflow

A plausible and efficient route begins with the formation of the corresponding nitrile, 1-(2-bromophenyl)cyclopropanecarbonitrile, which is then hydrolyzed to the target carboxylic acid.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on standard procedures for nitrile hydrolysis.[12][13][14]

Step 1: Synthesis of 1-(2-Bromophenyl)cyclopropanecarbonitrile (Intermediate)

This step would likely involve the alkylation of 2-bromophenylacetonitrile with 1,2-dibromoethane in the presence of a strong base like sodium hydride or lithium diisopropylamide (LDA) to form the cyclopropyl ring.

Step 2: Hydrolysis to this compound (Final Product)

-

Apparatus Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is assembled in a fume hood.

-

Reaction Mixture: To the flask, add 1-(2-bromophenyl)cyclopropanecarbonitrile (1.0 eq). Add a solution of aqueous sodium hydroxide (e.g., 20-40% w/v, 5-10 eq). Ethanol may be added as a co-solvent to improve solubility.

-

Heating: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting nitrile is consumed. This may take several hours.

-

Causality Insight: The strong basic conditions and heat are necessary to hydrolyze the stable nitrile group. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. The reaction proceeds through an amide intermediate which is subsequently hydrolyzed to the carboxylate salt.[13]

-

-

Workup and Acidification: Cool the reaction mixture to room temperature. If a co-solvent was used, it can be removed under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic impurities.

-

Isolation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. The carboxylic acid will precipitate as a solid.

-

Self-Validation Check: The precipitation of a solid upon acidification is a strong indicator that the desired carboxylic acid has been formed, as it is generally less soluble in acidic aqueous media than its carboxylate salt form.

-

-

Purification: Collect the solid product by vacuum filtration, washing with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to yield the final product of high purity.

Reactivity and Chemical Transformations

The chemical behavior of this compound is dictated by its three key structural components: the carboxylic acid, the cyclopropyl ring, and the bromo-aromatic system.

Caption: Key reaction pathways for the title compound.

-

Carboxylic Acid Moiety: The -COOH group is readily converted into a variety of other functional groups. It can be activated to form amides, a critical transformation for linking this building block to other fragments in drug synthesis. Esterification is also a common reaction, which can be used for purification or as a protecting group strategy. Conversion to the more reactive acid chloride using reagents like thionyl chloride provides an intermediate for a wider range of nucleophilic acyl substitutions.

-

Bromo-Aromatic Ring: The ortho-bromine atom is a key site for reactivity, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, amino, or alkynyl groups, providing a powerful method for rapid library generation and structure-activity relationship (SAR) studies.

-

Cyclopropyl Ring: The cyclopropyl ring is generally stable under many reaction conditions. However, its strained nature can influence the reactivity of adjacent groups. Cyclopropanes bearing electron-withdrawing groups can act as electrophiles and undergo ring-opening reactions with nucleophiles, although this is less common for this specific compound under typical synthetic conditions.[15]

Applications in Drug Discovery and Development

This compound and its close analogs are valuable intermediates in the synthesis of inhibitors for various therapeutic targets, most notably Cathepsin K.

Intermediate for Cathepsin K Inhibitors

Cathepsin K is a cysteine protease highly expressed in osteoclasts, the cells responsible for bone resorption.[16] Overactivity of Cathepsin K is implicated in osteoporosis, a disease characterized by low bone mass and structural deterioration of bone tissue.[17] Therefore, inhibiting Cathepsin K is a promising therapeutic strategy for treating osteoporosis.

Several potent Cathepsin K inhibitors feature a central scaffold derived from aryl-cyclopropyl building blocks. For example, the structure of Odanacatib, a well-studied Cathepsin K inhibitor, highlights the importance of related structural motifs. While not directly using the 2-bromo isomer, the synthesis of many advanced Cathepsin K inhibitors involves the amide coupling of a cyclopropanecarboxylic acid derivative to an amino acid fragment. The aryl portion of the molecule often occupies the S2 pocket of the enzyme's active site.

The workflow below illustrates the general role of an aryl-cyclopropanecarboxylic acid in the synthesis of a Cathepsin K inhibitor.

Caption: General workflow for Cathepsin K inhibitor synthesis.

In this pathway, the carboxylic acid of our title compound is first coupled with an amino acid derivative. Subsequently, the bromine atom is utilized in a cross-coupling reaction to install another key fragment of the final inhibitor. This modular approach allows for the systematic modification of different parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

Proper handling of all laboratory chemicals is paramount to ensure personnel safety.

-

Hazard Identification: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3]

-

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

-

-

Fire and Explosion Hazards: This material is not expected to be flammable. Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or alcohol-resistant foam. Thermal decomposition may produce carbon oxides and hydrogen bromide.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. It should be handled as hazardous waste and disposed of by a licensed professional waste disposal service.

Conclusion

This compound stands as a testament to the power of strategic molecular design. By combining the robust, conformationally constraining, and metabolically resilient cyclopropyl ring with the versatile reactivity of an ortho-bromophenyl group and a carboxylic acid handle, it provides a powerful platform for the construction of complex and biologically active molecules. Its role as a key intermediate in the synthesis of next-generation therapeutics, particularly in the field of osteoporosis, underscores its importance to the drug discovery and development community. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist looking to leverage its unique properties in their research endeavors.

References

- PubChem. (n.d.). This compound.

- Tavares, F. X., & Deaton, D. N. (2005). Design of cathepsin K inhibitors for osteoporosis. Current topics in medicinal chemistry, 5(16), 1639–1675.

- Peterson, J. A., Bender, D. M., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic letters, 10(3), 509–511.

- Oakwood Chemical. (n.d.). 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid.

- Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324.

- Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction.

- Gauthier, D. R., Jr, Zandi, K. S., & Dormer, P. G. (2009). A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor, via triflate displacement of an alpha-trifluoromethylbenzyl triflate. The Journal of organic chemistry, 74(4), 1605–1610.

- Du, X., & Ghavami, A. (2024). Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. Molecules, 29(1), 1.

- Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400.

- Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.

- Al-Hachami, M. (n.d.). Chapter 20: Carboxylic Acids and Nitriles. Based on McMurry, Organic Chemistry, 6th edition.

- LibreTexts Chemistry. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- National Institute of Standards and Technology. (n.d.). Cyclopropanecarboxylic acid. NIST Chemistry WebBook.

- Stoch, S. A., & Wagner, J. A. (2015). Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned. Journal of clinical pharmacology, 55(9), 957–970.

- Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510.

- Ventura College Organic Chemistry Lab. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid.

- LibreTexts Chemistry. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles.

- National Institute of Standards and Technology. (n.d.). Mass spectrum of Cyclopropanecarboxylic acid. NIST Chemistry WebBook.

- Beilstein Journal of Organic Chemistry. (2023). First synthesis of acylated nitrocyclopropanes. Beilstein Journal of Organic Chemistry, 19, 936-942.

- RSC Publishing. (2019). Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish. RSC Advances, 9(15), 8438-8449.

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ResearchGate. (n.d.). 1 H (a) and 13 C NMR spectra of 4 (b). [Image].

- NROChemistry. (n.d.). Simmons-Smith Reaction.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6.

- Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511.

- PubChem. (n.d.). 2-(4-Bromophenyl)cyclopropanecarboxylic acid.

- PubMed. (2008). Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid.

- University of Calgary. (n.d.). Ch13 - Sample IR spectra.

- SpectraBase. (n.d.). Cyclopropanecarboxylic acid - Optional[Near IR] - Spectrum.

Sources

- 1. Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid [oakwoodchemical.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. PubChemLite - this compound (C10H9BrO2) [pubchemlite.lcsb.uni.lu]

- 5. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. ffhdj.com [ffhdj.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Cyclopropanecarboxylic acid [webbook.nist.gov]

- 12. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 13. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

1-(2-Bromophenyl)cyclopropanecarboxylic acid molecular weight

An In-Depth Technical Guide to 1-(2-Bromophenyl)cyclopropanecarboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a bifunctional synthetic building block of significant interest to the pharmaceutical and chemical research sectors. Its structure, which incorporates a conformationally constrained cyclopropyl ring, a reactive carboxylic acid handle, and a brominated aromatic moiety amenable to cross-coupling reactions, makes it a versatile intermediate for the synthesis of complex molecular architectures. The cyclopropyl scaffold is increasingly recognized for its ability to confer favorable ADME (absorption, distribution, metabolism, and excretion) properties in drug candidates, such as enhanced metabolic stability and potency. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, a detailed synthetic protocol, and the strategic applications of this compound in modern drug discovery.

Introduction

In medicinal chemistry, the design of small molecule therapeutics often hinges on the strategic use of rigid scaffolds that can precisely orient functional groups for optimal interaction with biological targets. The cyclopropyl ring is an exemplary scaffold that has gained prominence for its unique stereoelectronic properties.[1] Unlike flexible alkyl chains, the cyclopropane motif introduces conformational rigidity, which can reduce the entropic penalty of binding to a protein target and improve selectivity. Furthermore, this strained ring system is generally more resistant to oxidative metabolism, a common pathway for drug clearance.[1]

This compound emerges as a particularly valuable building block by capitalizing on these benefits. It provides two orthogonal points for chemical modification:

-

The Carboxylic Acid: A versatile functional group for amide bond formation, esterification, or reduction, enabling the introduction of diverse pharmacophores.

-

The 2-Bromophenyl Group: A classic handle for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the construction of complex biaryl or C-N linked structures.

This technical guide serves as a resource for researchers and drug development professionals, offering detailed information on the properties, synthesis, and strategic deployment of this compound.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. Accurate characterization is the cornerstone of its effective use in synthesis.

Table 1: Compound Identity and Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉BrO₂ | [2][3][4] |

| Molecular Weight | 241.08 g/mol | [3][5] |

| CAS Number | 124276-87-5 | [2][3][6] |

| IUPAC Name | 1-(2-bromophenyl)cyclopropane-1-carboxylic acid | |

| Appearance | White to off-white solid (typical) | |

| Storage | Sealed in a dry environment at room temperature. | [3] |

Diagram: Chemical Structure

Caption: Structure of this compound.

Spectroscopic Profile (Predicted)

-

Mass Spectrometry: The monoisotopic mass is 239.97859 Da.[4] In electrospray ionization (ESI), it would exhibit characteristic ions corresponding to [M-H]⁻ at m/z 238.9713 and [M+H]⁺ at m/z 240.9859. The isotopic pattern from the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio) would result in a distinctive M, M+2 signal pair.

-

¹H NMR Spectroscopy (in CDCl₃ or DMSO-d₆):

-

Aromatic Protons (4H): Four signals in the aromatic region (~7.0-7.8 ppm), exhibiting complex splitting patterns (doublets, triplets) characteristic of a 1,2-disubstituted benzene ring.

-

Cyclopropane Protons (4H): The two methylene groups on the cyclopropane ring are diastereotopic. This will result in two sets of complex multiplets (likely two signals, each integrating to 2H) in the upfield region (~1.2-2.0 ppm).

-

Carboxylic Acid Proton (1H): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy:

-

Carboxyl Carbonyl: A signal around 175-180 ppm.

-

Aromatic Carbons: Six signals in the 120-140 ppm range, including the bromine-bearing carbon (C-Br) which will be more shielded.

-

Quaternary Cyclopropane Carbon: A signal for the carbon atom attached to both the phenyl ring and the carboxyl group.

-

Cyclopropane Methylene Carbons: One or two signals in the upfield region (~15-30 ppm).

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

Aromatic C=C Stretches: Medium intensity bands in the ~1450-1600 cm⁻¹ region.

-

Synthesis and Purification

The synthesis of 1-aryl-cyclopropanecarboxylic acids is well-established. A robust and scalable approach involves the cyclopropanation of an arylacetonitrile followed by hydrolysis.

Retrosynthetic Analysis and Workflow

The molecule can be disconnected at the C-C bonds of the cyclopropane ring. A logical precursor is 2-bromophenylacetonitrile, which possesses an activated methylene group. This intermediate can undergo a double alkylation with a 1,2-dielectrophile like 1,2-dibromoethane under basic conditions to form the cyclopropane ring. Subsequent hydrolysis of the nitrile furnishes the target carboxylic acid.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Phase-Transfer Catalysis

This protocol is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) at each stage.

Step 1: Synthesis of 1-(2-Bromophenyl)cyclopropanecarbonitrile

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 2-bromophenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq).

-

With vigorous stirring, slowly add 50% aqueous sodium hydroxide (w/w, 5.0 eq) dropwise, ensuring the internal temperature does not exceed 40°C. An ice bath may be required for cooling.

-

Causality: Phase-transfer catalysis is employed to bring the hydroxide anion into the organic phase to deprotonate the acetonitrile, initiating the reaction. Vigorous stirring is critical to maximize the interfacial area between the aqueous and organic phases.

-

-

After the addition is complete, continue stirring at room temperature for 4-6 hours or until TLC analysis (e.g., 20% ethyl acetate in hexanes) indicates complete consumption of the starting acetonitrile.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile intermediate, which can often be used in the next step without further purification.

Step 2: Hydrolysis to this compound

-

Combine the crude 1-(2-Bromophenyl)cyclopropanecarbonitrile from the previous step with a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) or a concentrated solution of sodium hydroxide (e.g., 25% w/w).

-

Heat the mixture to reflux (typically 100-110°C) and stir for 8-16 hours. Monitor the reaction by TLC until the nitrile intermediate is consumed.

-

Causality: Harsh acidic or basic conditions are required to hydrolyze the stable nitrile group, first to an amide and then to the carboxylate salt.

-

-

Cool the reaction mixture to room temperature and then further in an ice bath.

-

If using acid hydrolysis: Slowly pour the cooled mixture onto crushed ice and extract the product with ethyl acetate.

-

If using base hydrolysis: Cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. The product will precipitate as a solid.

-

Collect the solid by vacuum filtration. If no solid forms, extract the aqueous layer with ethyl acetate.

-

Wash the collected solid or the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene, or an ethyl acetate/hexanes mixture) to yield the final product.

Applications in Drug Development and Medicinal Chemistry

The utility of this molecule stems from its dual-functional nature, serving as a linchpin for building molecular complexity.

A Bifunctional Synthetic Hub

The two reactive sites on the molecule can be addressed with high chemoselectivity, allowing for a planned and divergent synthesis of compound libraries.

Caption: Key synthetic transformations of the title compound.

-

Amide Coupling: The carboxylic acid is readily converted into amides, a functional group present in a vast number of approved drugs. This allows for the exploration of the "R-group" space by coupling with a diverse range of amines.

-

Suzuki and Related Couplings: The aryl bromide is a prime substrate for palladium-catalyzed cross-coupling reactions. This enables the connection of various aryl, heteroaryl, or vinyl groups, which is a cornerstone of modern medicinal chemistry for building kinase inhibitors and other targeted therapies.

The Cyclopropyl Scaffold's Contribution

Incorporating this building block into a lead compound can address common drug development challenges:

-

Metabolic "Blocking": The cyclopropyl group can act as a "metabolic shield," preventing CYP450-mediated oxidation that might occur on a more flexible alkyl chain, thereby increasing the drug's half-life.[1]

-

Improved Permeability: The rigid, lipophilic nature of the scaffold can enhance a molecule's ability to cross cell membranes, including the blood-brain barrier.[1]

-

Enhanced Potency: By locking a key pharmacophore (the phenyl ring) into a specific, bioactive conformation, the molecule can bind more tightly to its target, leading to increased potency.

Therapeutic Potential

Derivatives of cyclopropanecarboxylic acids are being actively investigated in several therapeutic areas. Patents reveal their use as intermediates for compounds targeting respiratory and inflammatory diseases, often by inhibiting enzymes like leukotriene C₄ synthase.[7] The scaffold is also a common feature in kinase inhibitors, where the rigid structure helps position functional groups for optimal interaction within the ATP-binding pocket of the enzyme.

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety.

-

Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]

-

Recommended PPE: Use a chemical fume hood. Wear standard personal protective equipment, including a lab coat, nitrile gloves, and safety glasses with side shields.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its unique combination of a conformationally rigid cyclopropyl core, a versatile carboxylic acid, and a cross-coupling-ready aryl bromide moiety provides an efficient pathway to novel, structurally complex, and biologically active molecules. By leveraging the principles of metabolic stability and conformational constraint, this building block offers a rational approach to overcoming common hurdles in drug discovery and development.

References

- 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid. Oakwood Chemical. [Link]

- This compound (C10H9BrO2). PubChemLite. [Link]

- 2-(4-Bromophenyl)cyclopropanecarboxylic acid | C10H9BrO2 | CID 301541. PubChem. [Link]

- Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. [Link]

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed, Journal of Medicinal Chemistry. [Link]

- Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid [oakwoodchemical.com]

- 3. This compound - CAS:124276-87-5 - Sunway Pharm Ltd [3wpharm.com]

- 4. PubChemLite - this compound (C10H9BrO2) [pubchemlite.lcsb.uni.lu]

- 5. 2-(4-Bromophenyl)cyclopropanecarboxylic acid | C10H9BrO2 | CID 301541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synquestlabs.com [synquestlabs.com]

- 7. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure Elucidation of 1-(2-Bromophenyl)cyclopropanecarboxylic Acid

Abstract

The cyclopropane moiety is a cornerstone in modern medicinal chemistry, prized for its ability to confer unique conformational constraints and metabolic stability to bioactive molecules.[1] As a functionalized building block, 1-(2-Bromophenyl)cyclopropanecarboxylic acid presents a valuable scaffold for drug discovery, combining the rigid cyclopropane core with a synthetically versatile brominated aromatic ring. This guide provides a comprehensive, methodology-focused exploration of the definitive structural elucidation of this compound. We move beyond rote procedural descriptions to explain the causal logic behind the application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes a self-validating system where orthogonal analytical data converge to provide an unambiguous structural assignment, ensuring the highest degree of scientific integrity for research and development applications.

Introduction: The Strategic Importance of the Analyte

This compound (Molecular Formula: C₁₀H₉BrO₂, Molecular Weight: approx. 241.09 g/mol ) is a compound of significant interest in synthetic and pharmaceutical chemistry.[2][3] The cyclopropyl group is not merely a passive linker; its inherent ring strain and unique electronic properties can enhance biological potency, improve metabolic profiles, and fine-tune solubility.[1] The presence of the ortho-bromophenyl group provides a reactive handle for further chemical modification, such as cross-coupling reactions, enabling the exploration of a broad chemical space. Given its potential as a precursor in the synthesis of novel therapeutics,[4] the unequivocal confirmation of its structure is a critical first step in any research pipeline.

The Elucidation Workflow: An Integrated Spectroscopic Approach

The definitive characterization of a molecule like this compound relies not on a single technique, but on the synergistic interplay of multiple spectroscopic methods. Each method provides a unique piece of the structural puzzle, and their collective data build a self-consistent and irrefutable model of the molecular architecture.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): The First Interrogation

Causality: The initial objective is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose, providing a precise mass measurement that validates the molecular formula.

Experimental Protocol:

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Employ Electrospray Ionization (ESI), a soft ionization technique that minimizes fragmentation and preserves the molecular ion. Both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes should be analyzed.

-

Analysis: Analyze the sample using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

Interpreting the Data:

-

Molecular Ion Isotope Pattern: The most critical diagnostic feature is the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will exhibit two major peaks of nearly equal intensity separated by 2 mass units (m/z). This provides unequivocal evidence for the presence of a single bromine atom in the molecule.[5]

-

Accurate Mass: HRMS will provide a mass accurate to within a few parts per million (ppm). For C₁₀H₉BrO₂, the expected monoisotopic mass of the [M-H]⁻ ion is approximately 238.9713 Da.[5] This precise measurement effectively confirms the elemental composition.

-

Fragmentation: Although ESI is a soft technique, some fragmentation can occur. Key fragments may correspond to the loss of the carboxylic acid group (-45 Da) or the bromine atom (-79/81 Da), providing preliminary clues about the molecular structure.[6][7]

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Causality: IR spectroscopy is a rapid and powerful method for identifying the key functional groups present in a molecule.[8] The vibrational frequencies of specific bonds serve as reliable fingerprints.

Experimental Protocol:

-

Sample Preparation: The sample, a solid, can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

Interpreting the Data: The IR spectrum provides a clear signature of the carboxylic acid functionality.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Characteristics |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad and strong, due to hydrogen bonding dimerization.[9] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, medium intensity peaks. |

| C-H Stretch (Cyclopropyl) | 2900 - 3000 | Sharp, medium intensity peaks. |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Very strong and sharp absorption. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple sharp bands of varying intensity. |

| C-Br Stretch | 500 - 650 | Found in the fingerprint region. |

The presence of the extremely broad O-H stretch combined with the intense C=O stretch at ~1710 cm⁻¹ is a definitive indicator of a carboxylic acid.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Causality: NMR spectroscopy provides the most detailed structural information, mapping the carbon skeleton and the precise connectivity of atoms by analyzing the magnetic environments of ¹H and ¹³C nuclei. For this compound, a suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra such as COSY, HSQC, and HMBC.

Interpreting the ¹H NMR Spectrum:

-

Carboxylic Acid Proton (1H): A broad singlet is expected in the far downfield region (δ 10-13 ppm). This peak will disappear upon shaking the sample with a drop of D₂O, confirming it as an exchangeable acidic proton.[9]

-

Aromatic Protons (4H): The ortho-substituted bromophenyl ring will give rise to a complex set of signals between δ 7.0-7.8 ppm. The four protons are chemically distinct and will show coupling to their neighbors, resulting in patterns such as doublets, triplets, or doublets of doublets.

-

Cyclopropane Protons (4H): The two methylene groups on the cyclopropane ring are diastereotopic. This means all four protons are chemically distinct, leading to complex multiplets in the upfield region (typically δ 1.2-2.0 ppm). The geminal (on the same carbon) and cis/trans couplings are characteristic of the strained three-membered ring.[10]

Interpreting the ¹³C NMR Spectrum:

-

Carbonyl Carbon (1C): A signal in the δ 175-180 ppm range, characteristic of a carboxylic acid.

-

Aromatic Carbons (6C): Six distinct signals are expected. The carbon directly bonded to the bromine (C-Br) will be found around δ 120-125 ppm, while the quaternary carbon attached to the cyclopropane ring will appear around δ 140-145 ppm. The other four CH carbons will resonate between δ 127-134 ppm.

-

Cyclopropane Carbons (3C): These are highly shielded and appear far upfield. The quaternary carbon (C-1 of the cyclopropane) will be around δ 30-35 ppm, while the two CH₂ carbons will be found at approximately δ 15-20 ppm.

The Power of 2D NMR: Confirming Connectivity While 1D NMR suggests the presence of the different fragments (bromophenyl, cyclopropane, carboxylic acid), 2D NMR proves their connectivity.

Caption: Key HMBC correlations confirming the structure.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for assembling the puzzle. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The critical correlations to observe are:

-

From the cyclopropane protons (H-cyclo) to the aromatic quaternary carbon (Cq-arom) . This definitively links the cyclopropane ring to the phenyl ring.

-

From the cyclopropane protons (H-cyclo) to the carbonyl carbon (C=O) . This confirms the attachment of the carboxylic acid to the cyclopropane ring.

-

Summary of Spectroscopic Data

| Technique | Observation | Conclusion |

| HRMS | Molecular ion [M-H]⁻ at m/z ≈ 238.9713; distinctive [M]⁺ and [M+2]⁺ isotopic pattern of equal intensity. | Confirms molecular formula C₁₀H₉BrO₂ and the presence of one bromine atom. |

| IR | Very broad peak at 2500-3300 cm⁻¹; very strong, sharp peak at ~1710 cm⁻¹. | Confirms the presence of a hydrogen-bonded carboxylic acid functional group. |

| ¹H NMR | Broad singlet (δ ~12), complex aromatic signals (δ 7-8), complex aliphatic multiplets (δ 1-2). | Evidence for carboxylic acid, substituted phenyl, and cyclopropane protons. |

| ¹³C NMR | Signals at δ ~178 (C=O), δ 120-145 (aromatic), and δ 15-35 (aliphatic). | Confirms carbon skeleton consistent with the proposed structure. |

| 2D NMR | HMBC correlation from cyclopropane protons to both the aromatic quaternary carbon and the carbonyl carbon. | Unambiguously establishes the connectivity between all three structural motifs. |

Conclusion

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 301541, 2-(4-Bromophenyl)cyclopropanecarboxylic acid. PubChem. [Link]

- Bioactive Compounds in Health and Disease. (2024).

- Organic Chemistry Tutor. (n.d.). Synthesis of Cyclopropanecarboxylic Acid.

- PubChemLite. (n.d.). This compound (C10H9BrO2).

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- MD Topology. (n.d.). (1R,2R)-2-(4-Bromophenyl)cyclopropanecarboxylicacid.

- Oakwood Chemical. (n.d.). 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid.

- Google Patents. (n.d.).

- NIST. (n.d.). Cyclopropanecarboxylic acid. NIST Chemistry WebBook. [Link]

- Journal of Chinese Pharmaceutical Sciences. (2018).

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- European Journal of Chemistry. (2022). Synthesis, spectroscopic characterization, crystal structure and computational studies of two new N-aroyl-N′-(2,4,6-tribromophenyl)thioureas. [Link]

- Petritis, K., Dourtoglou, V., Elfakir, C., & Dreux, M. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9543529. PubChem. [Link]

- NIST. (n.d.). Cyclopropanecarboxylic acid chloride. NIST Chemistry WebBook. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15655, Cyclopropanecarboxylic acid. PubChem. [Link]

- University of Calgary. (n.d.). Ch13 - Sample IR spectra.

- Google Patents. (n.d.). CN104892355A - Novel method for synthesizing cyclopropyl bromide.

- Google Patents. (n.d.).

- Chemical Society Reviews. (2024, January 16). Prodrugs as empowering tools in drug discovery and development. [Link]

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid [oakwoodchemical.com]

- 4. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 5. PubChemLite - this compound (C10H9BrO2) [pubchemlite.lcsb.uni.lu]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, spectroscopic characterization, crystal structure and computational studies of two new N-aroyl-N′-(2,4,6-tribromophenyl)thioureas | European Journal of Chemistry [eurjchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR [m.chemicalbook.com]

Spectroscopic Characterization of 1-(2-Bromophenyl)cyclopropanecarboxylic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(2-Bromophenyl)cyclopropanecarboxylic acid. While experimentally obtained spectra for this specific compound are not widely available in peer-reviewed literature, this document serves as an in-depth theoretical and practical guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will predict and interpret the key spectral features of this molecule. This guide also includes standardized protocols for sample preparation and data acquisition, ensuring a self-validating system for researchers who synthesize or work with this compound. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Introduction

This compound is a unique small molecule featuring a cyclopropane ring attached to a brominated phenyl group and a carboxylic acid moiety. This combination of functional groups makes it an interesting building block in medicinal chemistry and materials science. The rigid cyclopropane scaffold can introduce conformational constraints, while the bromophenyl group offers a site for further functionalization, for instance, through cross-coupling reactions. The carboxylic acid provides a handle for amide bond formation or other derivatizations. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound in any research and development setting.

This guide will delve into the expected spectroscopic signature of this compound, providing a reliable reference for its identification.

Molecular Structure and Predicted Spectroscopic Features

The key to interpreting the spectroscopic data lies in understanding the molecular structure and the electronic environment of each atom.

Diagram 1: Molecular Structure and Atom Numbering

Caption: Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopropane protons, and the carboxylic acid proton.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Rationale |

| COOH | 10.0 - 12.0 | broad singlet | - | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. |

| Ar-H | 7.60 - 7.65 | doublet of doublets | ~8.0, 1.5 | 1H | Ortho to the bromine atom, deshielded by its inductive effect. |

| Ar-H | 7.30 - 7.40 | triplet of doublets | ~7.5, 1.5 | 1H | Para to the bromine atom. |

| Ar-H | 7.10 - 7.20 | triplet of doublets | ~7.5, 1.5 | 1H | Meta to the bromine atom. |

| Ar-H | 7.00 - 7.10 | doublet of doublets | ~8.0, 1.5 | 1H | Ortho to the cyclopropyl group. |

| Cyclopropane CH₂ | 1.60 - 1.70 | multiplet | geminal and cis/trans | 2H | Diastereotopic protons on the cyclopropane ring, appearing as complex multiplets. |

| Cyclopropane CH₂ | 1.20 - 1.30 | multiplet | geminal and cis/trans | 2H | Diastereotopic protons on the cyclopropane ring, appearing as complex multiplets. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 178 - 182 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| Ar-C (C-Br) | 122 - 125 | The carbon atom directly attached to the bromine is shielded relative to other aromatic carbons. |

| Ar-C | 130 - 135 | Aromatic carbons not directly attached to the bromine or cyclopropyl group. |

| Ar-C | 127 - 130 | Aromatic carbons not directly attached to the bromine or cyclopropyl group. |

| Ar-C (C-Cyclopropyl) | 140 - 145 | The ipso-carbon attached to the cyclopropyl group. |

| Quaternary Cyclopropane C | 35 - 40 | The quaternary carbon of the cyclopropane ring is deshielded by the attached phenyl and carboxyl groups. |

| Cyclopropane CH₂ | 15 - 20 | The methylene carbons of the cyclopropane ring are relatively shielded. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a spectral width of 16 ppm, centered at 8 ppm.

-

Employ a 30-degree pulse width.

-

Set the relaxation delay to 2 seconds.

-

Acquire 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a spectral width of 240 ppm, centered at 120 ppm.

-

Employ a proton-decoupled pulse sequence.

-

Set the relaxation delay to 5 seconds.

-

Acquire 1024 scans.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Diagram 2: NMR Workflow

An In-depth Technical Guide to the Solubility Profile of 1-(2-Bromophenyl)cyclopropanecarboxylic Acid

Abstract

This technical guide provides a comprehensive examination of the solubility profile of 1-(2-Bromophenyl)cyclopropanecarboxylic acid, a compound of interest in pharmaceutical and chemical research. In the absence of extensive empirical data in publicly accessible literature, this document synthesizes theoretical principles, predicted physicochemical properties, and established experimental methodologies to offer a robust framework for researchers, scientists, and drug development professionals. The guide details protocols for determining both kinetic and thermodynamic solubility, explores the critical influence of pH and potential polymorphic forms, and outlines a validated analytical method for accurate quantification. The overarching goal is to equip the scientific community with the foundational knowledge and practical tools necessary to effectively characterize and modulate the solubility of this and structurally related molecules, thereby accelerating research and development timelines.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous system, is a fundamental physicochemical property that governs the developability and efficacy of new chemical entities.[1] For professionals in drug discovery and development, a compound's aqueous solubility is a primary determinant of its oral bioavailability and subsequent therapeutic effect.[1] Poor solubility can lead to erratic absorption, suboptimal in vivo exposure, and ultimately, the failure of promising drug candidates.[1] Therefore, a thorough understanding and precise characterization of a compound's solubility profile are indispensable in the early stages of research and development.

This guide focuses on this compound (Figure 1), a molecule featuring a bromophenyl group attached to a cyclopropanecarboxylic acid moiety. The presence of the lipophilic bromophenyl group and the polar carboxylic acid functionality suggests a complex solubility behavior that is likely to be highly dependent on the surrounding environment.

Figure 1: Chemical Structure of this compound (Image of the chemical structure of this compound would be placed here) CAS Number: 124276-87-5[2] Molecular Formula: C₁₀H₉BrO₂[2] Molecular Weight: 241.09 g/mol [2]

Physicochemical Properties and Predicted Solubility Behavior

A comprehensive understanding of a compound's physicochemical properties is paramount to predicting its solubility. For this compound, we can infer its behavior from its structural components and predicted properties.

Predicted Lipophilicity and Acidity

-

LogP (Octanol-Water Partition Coefficient): The predicted XlogP value for this compound is 2.4.[3] This value indicates a moderate degree of lipophilicity, suggesting that the compound will have limited solubility in aqueous media and better solubility in organic solvents.

-

pKa (Acid Dissociation Constant): As a carboxylic acid, this compound is acidic. The pKa of most aromatic and aliphatic carboxylic acids falls within the range of 4 to 5.[4] The electron-withdrawing nature of the bromine atom on the phenyl ring is expected to slightly increase the acidity, placing the pKa likely in the lower end of this range. This acidity is a critical determinant of its pH-dependent solubility.

The Henderson-Hasselbalch Relationship and pH-Dependent Solubility

The solubility of an ionizable compound like this compound is governed by the Henderson-Hasselbalch equation. At a pH below its pKa, the carboxylic acid will be predominantly in its neutral, protonated form, which is less soluble in aqueous media. Conversely, at a pH above its pKa, it will exist primarily as its more soluble, deprotonated carboxylate salt. This relationship is a cornerstone for developing formulation strategies to enhance oral absorption.

Experimental Determination of Solubility: A Methodological Framework

A multi-faceted experimental approach is necessary to fully characterize the solubility of this compound. This section details the protocols for determining both kinetic and thermodynamic solubility.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility.[5]

-

Kinetic Solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a high-throughput screening method often used in early drug discovery.[5]

-

Thermodynamic Solubility represents the true equilibrium solubility of a compound in a saturated solution. This is a more time- and resource-intensive measurement but provides the definitive solubility value for a given solid form.[5]

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for determining the solubility of a compound.

Sources

A Researcher's Guide to the Safe Handling and Application of 1-(2-Bromophenyl)cyclopropanecarboxylic Acid

An In-depth Technical Guide for Researchers

Introduction

1-(2-Bromophenyl)cyclopropanecarboxylic acid (CAS No. 124276-87-5) is a substituted cyclopropane derivative that serves as a valuable building block in modern organic synthesis.[1] Its unique structural motif, combining a cyclopropyl ring with a brominated phenyl group, makes it a key intermediate in the development of novel pharmaceutical compounds and complex molecular architectures. For researchers and drug development professionals, understanding the material's properties is intrinsically linked to ensuring its safe and effective use.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide a comprehensive safety framework grounded in the principles of risk mitigation and laboratory best practices. As scientists, our primary directive is to innovate safely. This document explains the causality behind essential safety protocols, offering a self-validating system for the handling, storage, and emergency management of this compound.

Section 1: Comprehensive Hazard Profile and Risk Assessment

A thorough understanding of a chemical's intrinsic hazards is the foundation of a robust safety protocol. The Globally Harmonized System (GHS) provides a clear classification for this compound, which informs our risk assessment.

GHS Hazard Classification

The compound is classified with the GHS07 pictogram (exclamation mark) and the signal word "Warning".[1] This indicates moderate hazards that require diligent and informed handling.

| Hazard Class | Hazard Code | Hazard Statement | Primary Concern |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | Accidental ingestion can lead to systemic toxicity.[1][2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | Direct dermal contact can cause inflammation, redness, and discomfort.[1][2] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Contact with eyes can result in significant, potentially lasting damage.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | Inhalation of dust can irritate the respiratory tract, leading to coughing and discomfort.[1][2] |

Expert Analysis: The "Why" Behind the Hazards

The hazard profile is consistent with a moderately acidic organic solid containing a halogen.

-

Acidic Nature: The carboxylic acid functional group is the primary driver for its irritant properties on the skin, eyes, and respiratory tract. Contact with mucous membranes will likely cause immediate irritation.

-

Particulate Risk: As a solid, the primary route of unintended exposure during handling is the generation of fine dust, which can be easily inhaled or come into contact with the eyes.[1]

-

Bromophenyl Moiety: While the acute toxicity is categorized as moderate, the presence of the bromophenyl group warrants a cautious approach. Halogenated aromatic compounds can have complex toxicological profiles, and it is prudent to minimize exposure.

Primary Exposure Pathways

Understanding the potential routes of exposure is critical for selecting the appropriate controls. The following diagram illustrates the primary ways this compound can pose a risk in a laboratory setting.

Caption: Primary routes of exposure and associated health effects.

Section 2: The Hierarchy of Controls: A Proactive Safety Protocol

Effective safety management relies on implementing controls in a hierarchical order, prioritizing the most effective measures first.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.

-

Chemical Fume Hood: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood. This is non-negotiable. The rationale is to contain any dust generated and prevent inhalation, which is a primary exposure risk (H335).[1][2]

-

Ventilation: The laboratory should have good general ventilation to ensure any fugitive emissions are diluted and removed.

-

Emergency Facilities: An emergency eye wash station and safety shower must be readily accessible and tested regularly.[1][3] Their proximity is critical for a rapid response to accidental eye or skin contact.

Administrative Controls: Standardizing Safe Practices

These are the work practices and procedures that reduce the likelihood of exposure.

-

Restricted Access: Designate specific areas for handling this compound.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[1] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2]

-

Labeling: Ensure all containers are clearly labeled with the chemical name and primary hazard warnings.

-

Waste Disposal: Dispose of the compound and any contaminated materials as hazardous waste through an authorized incinerator, in accordance with all local and national regulations.[1][3]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection. It serves as the final barrier between the researcher and the chemical.

| Protection Type | Specification | Rationale and Best Practices |

| Hand Protection | Protective gloves (e.g., Nitrile) | Inspect gloves for tears or holes before each use. Remove gloves using the proper technique to avoid contaminating your skin and wash hands immediately after.[1][4] |

| Eye Protection | Chemical safety goggles or safety glasses with side-shields. A face shield is required if there is a significant splash risk. | Standard safety glasses are insufficient. Chemical goggles provide a seal around the eyes to protect from dust and splashes.[1] All eye protection must meet ANSI Z87.1 or equivalent standards.[3] |

| Skin and Body Protection | Laboratory coat | A fully fastened lab coat protects skin and personal clothing from contamination. |

| Respiratory Protection | Not required if handled in a fume hood. | In the rare event of inadequate ventilation or a large spill, a NIOSH-approved respirator may be necessary.[1] |

Section 3: Standard Operating Procedures (SOPs)

These step-by-step protocols are designed to be self-validating systems for common laboratory tasks involving this compound.

SOP for Weighing and Handling Solid Compound

-

Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves).

-

Engineering Control: Confirm the chemical fume hood is operational and the sash is at the appropriate working height.

-

Staging: Place a weigh boat, spatula, and the sealed container of this compound onto the balance inside the fume hood.

-

Handling: Carefully open the container. Avoid any actions that could generate dust, such as dropping or tapping the container.

-

Transfer: Use a clean spatula to transfer the desired amount of solid to the weigh boat.

-

Sealing: Securely close the primary container immediately after weighing.

-

Cleanup: Gently wipe down the spatula and any surfaces within the fume hood that may have been contaminated. Dispose of the wipe as hazardous waste.

-

Post-Handling: Remove gloves and wash hands thoroughly.

SOP for Accidental Spill Response (Small Scale)

The following workflow should be initiated for any small-scale spill (<5g) outside of a containment hood.

Caption: Workflow for responding to a small-scale laboratory spill.

SOP for First Aid Response

Immediate and correct first aid is crucial. Always seek medical attention after any exposure.[1]

| Exposure Route | Immediate Action Protocol |

| Inhalation | 1. Immediately move the affected person to fresh air.[1][3]2. If breathing is difficult or stops, provide artificial respiration.[1][3]3. Seek immediate medical attention.[1] |

| Skin Contact | 1. Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[1][3]2. Continue rinsing for at least 15 minutes.3. Seek medical attention if irritation persists.[1] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2]2. Remove contact lenses if present and easy to do so.[1]3. Seek immediate medical attention.[1] |

| Ingestion | 1. Do NOT induce vomiting.[1]2. Rinse the mouth thoroughly with water.[1]3. Never give anything by mouth to an unconscious person.[1][2]4. Seek immediate medical attention.[1] |

Section 4: Chemical Stability, Compatibility, and Storage

Proper storage is a critical administrative control that prevents degradation and hazardous reactions.

-

Stability: The product is stable under normal laboratory handling and storage conditions.[1]

-

Conditions to Avoid: Keep away from heat, sparks, and open flames.[1][3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, which can cause vigorous reactions.[1][3]

-

Storage Conditions: Store in a dry, cool, and well-ventilated area.[1] Keep the container tightly closed when not in use to prevent moisture absorption and contamination.[1]

Upon thermal decomposition, such as in a fire, the compound will generate hazardous products including carbon oxides (CO, CO2) and hydrogen bromide gas.[1]

Conclusion

This compound is a compound with a moderate but manageable hazard profile. For the skilled researcher, scientist, or drug development professional, adherence to the principles outlined in this guide—prioritizing engineering controls, following standardized procedures, and using appropriate PPE—will ensure a safe environment for innovation. Safety is not a checklist; it is a mindset grounded in a deep understanding of the materials we work with.

References

- 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid Safety Data Sheet. SynQuest Laboratories, Inc. URL: https://www.synquestlabs.com/sds/2721-9-12.pdf

- Cyclopropyl bromide SAFETY DATA SHEET. Fisher Scientific. URL: https://www.fishersci.com/sdsitems.do?partNumber=AC304380250&productDescription=CYCLOPROPYL+BROMIDE%2C+99%25+25GR&vendorId=VN000321&countryCode=US&language=en

- 1-(3-bromophenyl)cyclopropanecarboxylic acid Safety Data Sheet. Santa Cruz Biotechnology, Inc.

- 1-(3-Bromophenyl)cyclopropanecarboxylic acid Safety Data Sheet. Angene Chemical. URL: https://www.angene.com/msds/124276-95-5.pdf

- Cyclopropanecarboxylic acid SAFETY DATA SHEET. Fisher Scientific. URL: https://www.fishersci.com/sdsitems.do?partNumber=AC111660250&productDescription=CYCLOPROPANECARBOXYLIC+ACID+25G&vendorId=VN000321&countryCode=US&language=en